4-[3-(Benzyloxy)phenyl]butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-phenylmethoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-17(19)11-5-9-14-8-4-10-16(12-14)20-13-15-6-2-1-3-7-15/h1-4,6-8,10,12H,5,9,11,13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEKKKRGMSOREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3 Benzyloxy Phenyl Butanoic Acid and Its Analogues
General Synthetic Routes for Substituted Butanoic Acids
The creation of substituted butanoic acids, particularly those with an aryl group at the 4-position, can be achieved through several established synthetic pathways. These routes are adaptable for producing a wide array of derivatives for various research applications.
Approaches Involving γ-Butyrolactone in Analogous Syntheses
A common and effective method for the synthesis of 4-arylbutanoic acids utilizes γ-butyrolactone as a key starting material. The reaction of an aromatic compound with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a classic example of a Friedel-Crafts acylation reaction. google.comgoogle.comvedantu.com In this process, the lactone is opened and acylates the aromatic ring, forming a 4-aryl-4-oxobutanoic acid intermediate. This intermediate can then be reduced to the desired 4-arylbutanoic acid.
For instance, the synthesis of 4-phenylbutyric acid, a close analogue of the target compound, is successfully achieved by reacting benzene (B151609) with γ-butyrolactone and AlCl₃. google.comgoogle.comgoogleapis.com The reaction is typically performed by adding the lactone to a mixture of the aromatic substrate and the Lewis acid, followed by heating. google.com Subsequent workup with a base, followed by acidification, yields the final product. google.comgoogle.com This methodology is broadly applicable to various aromatic substrates, providing a straightforward entry to the 4-arylbutanoic acid scaffold. The synthesis of 4-(benzyloxy)butanoic acid, another related compound, also often commences with γ-butyrolactone.
| Reactants | Catalyst | Product | Reference |
| Benzene, γ-Butyrolactone | AlCl₃ | 4-Phenylbutyric acid | google.comgoogle.com |
| Aromatic compounds, γ-Butyrolactone | Lewis Acids | 4-Arylbutanoic acids | google.com |
Palladium-Catalyzed Coupling Reactions for Constructing Butanoic Acid Scaffolds
Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. These reactions are instrumental in constructing complex molecules, including substituted butanoic acid derivatives. The Suzuki-Miyaura coupling, for example, which couples an organoboron compound with an organic halide, is a powerful tool for creating aryl-aryl or aryl-alkyl bonds.
While a direct palladium-catalyzed coupling to form the entire butanoic acid chain in one step is less common, these methods are crucial for synthesizing precursors. For example, a palladium catalyst can be used to couple an arylboronic acid with a suitable four-carbon chain containing a leaving group to construct the 4-arylbutanoic acid skeleton. The development of palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated esters provides a pathway to chiral butanoic acid derivatives. acs.org These reactions can achieve excellent chemo-, regio-, and enantioselectivities, particularly for cyclic substrates, using a palladium trifluoroacetate/DuPHOS catalyst system. acs.org Furthermore, palladium-catalyzed α-arylation of cyclic β-dicarbonyl compounds has been explored for the synthesis of various cyclic α-aryl β-dicarbonyl derivatives, which are important scaffolds in medicinal chemistry. nih.gov
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
| Asymmetric Conjugate Addition | Pd(O₂CCF₃)₂/DuPHOS | Arylboronic acids, α,β-unsaturated esters | Chiral 3-arylbutanoic acid derivatives | acs.org |
| α-Arylation | Pd(t-Bu₃P)₂, Xphos | Haloarenes, Cyclic β-dicarbonyls | α-Aryl β-dicarbonyl derivatives | nih.gov |
Multi-Step Synthetic Schemes for Structurally Related Derivatives
The synthesis of structurally complex butanoic acid derivatives often necessitates multi-step reaction sequences. These schemes allow for precise control over the final structure and stereochemistry. A general and adaptable approach involves the malonic ester synthesis. For instance, a patented method for an analogue starts with 3-(benzyloxy)acetophenone. vulcanchem.com This starting material undergoes bromination, followed by a nucleophilic substitution with diethyl malonate. The resulting diester is then hydrolyzed and decarboxylated to yield the butanoic acid derivative. vulcanchem.com
Another versatile multi-step approach is the Wittig reaction, which converts aldehydes or ketones into alkenes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com An appropriately substituted benzaldehyde (B42025) can be reacted with a phosphorus ylide containing a three-carbon chain with a protected carboxylic acid function. Subsequent reduction of the newly formed double bond and deprotection of the acid would lead to the desired 4-arylbutanoic acid.
The Grignard reaction is another cornerstone of organic synthesis that can be applied here. aroonchande.comlibretexts.orgleah4sci.com A Grignard reagent, prepared from a substituted aryl halide, can react with γ-butyrolactone or other suitable electrophiles to form the carbon skeleton of the butanoic acid. For example, benzyl (B1604629) magnesium chloride has been used in the synthesis of phenylbutyric acid. googleapis.com
Targeted Synthesis of 4-[3-(Benzyloxy)phenyl]butanoic Acid
A logical and efficient pathway for the specific synthesis of this compound involves a two-stage process: first, the synthesis of the precursor 4-(3-hydroxyphenyl)butanoic acid, followed by the protection of the phenolic hydroxyl group with a benzyl group.
The synthesis of 4-(3-hydroxyphenyl)butanoic acid can be achieved via a Friedel-Crafts acylation of phenol (B47542) with succinic anhydride. The reaction is catalyzed by a Lewis acid like aluminum chloride and results in the formation of 4-(4-hydroxyphenyl)-4-oxobutanoic acid. A subsequent reduction, for example, a Clemmensen or Wolff-Kishner reduction, would reduce the ketone to a methylene (B1212753) group, yielding 4-(4-hydroxyphenyl)butanoic acid. To obtain the desired 3-hydroxy isomer, one could start with a meta-directing protected phenol or employ methods that favor meta-substitution.
Once 4-(3-hydroxyphenyl)butanoic acid is obtained, the phenolic hydroxyl group can be converted to a benzyloxy group through a Williamson ether synthesis. This involves treating the hydroxyphenylbutanoic acid with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenol, followed by the addition of benzyl bromide or benzyl chloride. This reaction proceeds via an Sₙ2 mechanism to furnish the target molecule, this compound.
Synthesis of Chiral and Stereoisomeric Forms
The development of stereochemically pure forms of butanoic acid derivatives is crucial for many applications, particularly in pharmacology and materials science.
Enantioselective Synthesis Methodologies for Butanoic Acid Derivatives
Creating chiral butanoic acid derivatives with high enantiomeric purity can be accomplished through several asymmetric synthesis strategies. One approach is the use of chiral catalysts in reactions that create the stereocenter. For example, the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated esters can produce enantioenriched 3-arylbutanoic acid derivatives. acs.org
Another strategy involves the use of chiral auxiliaries. An achiral starting material can be attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
Furthermore, enzymatic resolutions can be employed to separate enantiomers from a racemic mixture. Enzymes such as lipases can selectively catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms. For example, L-phenylalanine dehydrogenase has been used for the synthesis of (S)-2-amino-4-phenylbutyric acid from 2-oxo-4-phenylbutanoic acid with high enantiomeric excess. researchgate.net The development of copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds also provides a route to chiral β-amino acid derivatives. nih.gov
| Method | Description | Example Application | Reference |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Palladium-catalyzed asymmetric conjugate addition for chiral 3-arylbutanoic acids. | acs.org |
| Chiral Auxiliaries | A chiral molecule temporarily attached to guide a stereoselective reaction. | Not specifically detailed for this compound but a general strategy. | |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | L-phenylalanine dehydrogenase for the synthesis of (S)-2-amino-4-phenylbutyric acid. | researchgate.net |
| Asymmetric Hydroamination | Copper-catalyzed reaction to form chiral β-amino acid derivatives. | Synthesis of enantioenriched β-amino acid derivatives from α,β-unsaturated carbonyls. | nih.gov |
Strategic Derivatization for Functionalization and Analog Generation
Strategic derivatization is a cornerstone in medicinal chemistry and materials science for fine-tuning the properties of a lead compound. For this compound and its analogues, derivatization focuses on three primary sites: the carboxylic acid moiety, the potential introduction of a protected amine, and the aromatic rings.
The carboxylic acid group of this compound and its analogues is a prime target for modification through esterification and amidation, yielding compounds with altered polarity, solubility, and biological profiles.
Esterification: Esters of butanoic acid derivatives are commonly synthesized to modify the parent compound's physicochemical properties. Standard esterification procedures, such as Fischer esterification involving refluxing the carboxylic acid with an alcohol in the presence of an acid catalyst, are applicable. For example, benzyl butanoate is the phenylmethyl ester of butanoic acid. nist.gov A related synthetic process involves the hydrolysis of an ester to yield the carboxylic acid, a reaction that can be reversed to form the ester. The hydrolysis of 4-(3-phenylphenoxy)butanoic acid ethyl ester, for instance, is achieved using lithium hydroxide (B78521) in a dioxane/water mixture, indicating that the corresponding esterification is a feasible pathway for derivatization.
Amidation: Amidation transforms the carboxylic acid into an amide, a functional group prevalent in biologically active molecules. Modern synthetic methods facilitate this conversion under various conditions. A solvent-less approach using a twin-screw extruder has been successfully employed for the amidation of 3-phenylpropionic acid with benzyl amine, showcasing a sustainable and efficient method. chemrxiv.org Alternatively, chemical activators are widely used. Titanium(IV) fluoride (B91410) (TiF₄) has been shown to be an effective catalyst for the direct amidation of various carboxylic acids with amines. rsc.org Another method involves the use of stoichiometric amounts of trimethylaluminium to couple carboxylic acids with primary and secondary amines, yielding amides in moderate to high yields. researchgate.net The amidation reaction is fundamental in creating diverse libraries of compounds for screening; for example, derivatives of 4-phenyl-4-oxo-butanoic acid have been synthesized to explore their activity as enzyme inhibitors. nih.gov
Table 1: Selected Amidation Methodologies for Carboxylic Acid Analogues
| Methodology | Coupling Agent/Catalyst | Reactants Example | Key Features | Reference |
|---|---|---|---|---|
| Mechanochemical Synthesis | CDI (Carbonyldiimidazole) | 3-Phenylpropionic acid + Benzyl amine | Solvent-free, continuous process via reactive extrusion. | chemrxiv.org |
| Catalytic Direct Amidation | TiF₄ | General carboxylic acids + Amines | Direct conversion with catalytic titanium(IV) fluoride. | rsc.org |
| Stoichiometric Coupling | Trimethylaluminium | General carboxylic acids + Amines | Effective for a wide range of substrates. | researchgate.net |
To generate amino-containing analogues of this compound, an amino group can be introduced onto the phenyl ring or the aliphatic chain. This amine then typically requires protection to allow for selective reactions at other sites, such as in peptide synthesis. The benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are common choices for this purpose.
Cbz Protection: The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability and ease of removal via hydrogenolysis. An important derivative in this class is 4-(3-{[(benzyloxy)carbonyl]amino}phenyl)butanoic acid, where an amino group on the phenyl ring is protected with a Cbz group. sigmaaldrich.com The synthesis of such Cbz-protected amines generally involves reacting the amino-functionalized analogue with benzyloxycarbonyl chloride in the presence of a base. organic-chemistry.org This strategy is a key step in the synthesis of complex molecules and peptide building blocks.
Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of amine protection, particularly valued in solid-phase peptide synthesis due to its base-lability. Analogues such as Fmoc-4-aminobutanoic acid serve as linkers and building blocks in the synthesis of complex molecules like proteolysis-targeting chimeras (PROTACs). broadpharm.com The Fmoc group can be introduced by reacting an amine with reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). organic-chemistry.orgnih.gov This protection strategy has been applied to various butanoic acid backbones, including (3R)-3-(Fmoc-amino)-4-(phenylthio)-butanoic acid, demonstrating its versatility. sigmaaldrich.com
Table 2: Common Amine Protecting Groups for Generating Derivatives
| Protecting Group | Abbreviation | Example Derivative Structure | Introduction Reagent Example | Reference |
|---|---|---|---|---|
| Benzyloxycarbonyl | Cbz | 4-(3-{[(Benzyloxy)carbonyl]amino}phenyl)butanoic acid | Benzyloxycarbonyl chloride | sigmaaldrich.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-4-aminobutanoic acid | Fmoc-OSu | broadpharm.comorganic-chemistry.org |
Modifying the substituents on the aromatic ring of 4-phenylbutanoic acid analogues is a powerful strategy to modulate their electronic and steric properties. This can be achieved either by starting with a pre-substituted aromatic compound or by direct modification of the aromatic ring.
A primary method for constructing the core structure involves the Friedel-Crafts reaction, where an aromatic compound like benzene or a substituted benzene is reacted with butyrolactone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). google.comgoogle.com By choosing a substituted benzene as the starting material, various functional groups can be incorporated into the final structure from the outset.
Alternatively, modern cross-coupling reactions provide sophisticated routes to substituted analogues. For instance, the rhodium-catalyzed asymmetric addition of a substituted arylboronic acid, such as p-bromophenyl boronic acid, to an α,β-unsaturated ester can produce chiral, substituted butanoic acid esters with high enantioselectivity. orgsyn.org This approach directly installs substituents like halogens onto the phenyl ring. The resulting halogenated analogues, such as (S)-3-(4-bromophenyl)butanoic acid and 4-(3,4-dichlorophenyl)-4-oxo-butanoic acid derivatives, are valuable intermediates for further functionalization. nih.govorgsyn.org
The nature of the substituent significantly influences the molecule's properties. Studies on related aromatic systems have shown that the introduction of electron-withdrawing or electron-donating groups on the phenyl ring follows a Hammett relationship, systematically altering the pKa and binding affinities of the molecule. nih.gov This principle allows for the rational design of analogues with tailored physicochemical characteristics.
Advanced Spectroscopic and Structural Elucidation of 4 3 Benzyloxy Phenyl Butanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment of 4-[3-(Benzyloxy)phenyl]butanoic acid can be achieved.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The expected chemical shifts are influenced by the electronic environment of each proton. The aromatic protons of the 3-substituted phenyl ring and the benzylic phenyl ring will appear in the downfield region, typically between δ 6.8 and 7.5 ppm. The benzylic methylene (B1212753) protons (O-CH₂-Ph) are expected to produce a singlet around δ 5.0 ppm. The protons of the butanoic acid chain will be observed in the upfield region. The methylene group adjacent to the phenyl ring (Ar-CH₂) will likely resonate around δ 2.6 ppm, the methylene group adjacent to the carboxylic acid (CH₂-COOH) around δ 2.4 ppm, and the central methylene group (CH₂-CH₂-CH₂) at approximately δ 1.9 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a variable chemical shift, often above δ 10 ppm.
To illustrate the expected signals, ¹H NMR data for the related compounds 4-phenylbutanoic acid and 3-methoxyphenol (B1666288) are presented below. rsc.org
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogs
| Proton Assignment (in this compound) | Predicted Chemical Shift (δ, ppm) | Analog Compound | Experimental Chemical Shift (δ, ppm) in Analog | Reference |
| Carboxylic Acid (-COOH) | >10 (broad s) | 4-Phenylbutanoic Acid | ~12 (broad s) | chemicalbook.comnih.gov |
| Benzyl (B1604629) Phenyl Protons (-OCH₂-C₆H₅ ) | ~7.3-7.5 (m) | Toluene (B28343) | 7.17-7.29 (m) | |
| Substituted Phenyl Protons (-C₆H₄ -) | ~6.8-7.2 (m) | 3-Methoxyphenol | 6.41-7.13 (m) | rsc.org |
| Benzylic Methylene (-OCH₂ Ph) | ~5.0 (s) | Benzyl Ether | ~4.5-5.1 (s) | |
| Methylene adjacent to Phenyl (Ar-CH₂ -) | ~2.6 (t) | 4-Phenylbutanoic Acid | 2.63 (t) | chemicalbook.comnih.gov |
| Methylene adjacent to COOH (-CH₂ COOH) | ~2.4 (t) | 4-Phenylbutanoic Acid | 2.34 (t) | chemicalbook.comnih.gov |
| Central Methylene (-CH₂-CH₂ -CH₂-) | ~1.9 (quintet) | 4-Phenylbutanoic Acid | 1.93 (quintet) | chemicalbook.comnih.gov |
Data for toluene and benzyl ether are general expected values. Data for 4-phenylbutanoic acid and 3-methoxyphenol are from experimental sources.
The ¹³C NMR spectrum of this compound will display a unique signal for each chemically non-equivalent carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear around δ 179 ppm. The aromatic carbons will resonate in the range of δ 110-160 ppm, with the carbon attached to the ether oxygen being the most downfield in this region. The benzylic methylene carbon (O-CH₂) will likely be found around δ 70 ppm. The carbons of the butanoic acid chain are expected at approximately δ 34 ppm (Cα to COOH), δ 26 ppm (Cβ), and δ 35 ppm (Cγ, attached to the phenyl ring).
The following table presents predicted ¹³C NMR chemical shifts for this compound based on data from analogous structures. chemicalbook.comdocbrown.info
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogs
| Carbon Assignment (in this compound) | Predicted Chemical Shift (δ, ppm) | Analog Compound | Experimental Chemical Shift (δ, ppm) in Analog | Reference |
| Carboxylic Acid (-C OOH) | ~179 | Butanoic Acid | ~180 | |
| Aromatic C-O (-C -O-CH₂) | ~159 | 3-Methoxyphenol | 161.2 | rsc.org |
| Aromatic C-H | ~113-130 | 3-Methoxyphenol | 102.2-131.5 | rsc.org |
| Aromatic C-C (ipso) | ~143 | 4-Phenylbutanoic Acid | 141.2 | nih.gov |
| Benzyl Phenyl Carbons (-OCH₂-C ₆H₅) | ~127-137 | Toluene | 125-138 | |
| Benzylic Methylene (-OC H₂Ph) | ~70 | Dibenzyl Ether | ~72 | |
| Methylene adjacent to Phenyl (Ar-C H₂) | ~35 | 4-Phenylbutanoic Acid | 35.1 | nih.gov |
| Methylene adjacent to COOH (-C H₂COOH) | ~34 | 4-Phenylbutanoic Acid | 33.5 | nih.gov |
| Central Methylene (-CH₂-C H₂-CH₂-) | ~26 | 4-Phenylbutanoic Acid | 26.5 | nih.gov |
Data for toluene and dibenzyl ether are general expected values. Data for butanoic acid, 3-methoxyphenol, and 4-phenylbutanoic acid are from experimental sources.
Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of protons within a molecule. In the case of this compound, a NOESY spectrum would be expected to show correlations between the benzylic methylene protons (O-CH₂) and the ortho protons of the benzyl group's phenyl ring, as well as with the protons at the 2- and 4-positions of the 3-substituted phenyl ring. These through-space interactions would provide definitive evidence for the connectivity and conformation of the benzyl ether linkage.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is predicted to show several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching bands. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak around 1710 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acid will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
The table below summarizes the expected IR absorption frequencies for this compound, with reference to data from butanoic acid and 4-phenylbutanoic acid. nist.govnist.gov
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Analog Compound | Experimental Wavenumber (cm⁻¹) in Analog | Reference |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Butanoic Acid | 2500-3300 (broad) | nist.gov |
| Aromatic C-H Stretch | ~3030 | 4-Phenylbutanoic Acid | ~3028 | nist.gov |
| Aliphatic C-H Stretch | ~2850-2960 | 4-Phenylbutanoic Acid | ~2935 | nist.gov |
| C=O Stretch (Carboxylic Acid) | ~1710 | Butanoic Acid | ~1715 | nist.gov |
| Aromatic C=C Stretch | ~1450-1600 | 4-Phenylbutanoic Acid | 1454, 1496, 1604 | nist.gov |
| C-O Stretch (Ether & Acid) | ~1000-1300 | 4-Phenylbutanoic Acid | 1225, 1301 | nist.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (molecular weight: 270.33 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 270. A prominent fragment would likely be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzyl group. Another significant fragmentation pathway would involve the loss of the butanoic acid side chain, leading to a fragment corresponding to the benzyloxyphenyl moiety. The McLafferty rearrangement, characteristic of carboxylic acids, could also occur, leading to a fragment at m/z 60. mzcloud.org
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment | Analog Fragmentation | Reference |
| 270 | [M]⁺ (Molecular Ion) | N/A | |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Common for benzyl groups | |
| 199 | [M - C₄H₇O₂]⁺ | Loss of butanoic acid chain | |
| 107 | [C₇H₇O]⁺ | Cleavage of ether bond | |
| 60 | [C₂H₄O₂]⁺ | McLafferty Rearrangement | mzcloud.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl and benzyloxy chromophores. The π → π* transitions of the aromatic rings are anticipated to result in strong absorptions in the range of 200-280 nm. The presence of the oxygen substituent on the phenyl ring is likely to cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene (B151609). The n → π* transitions, associated with the non-bonding electrons of the oxygen atoms, are also possible but are generally weaker. np-mrd.org
Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore | Analog λₘₐₓ (nm) | Reference |
| π → π | ~270-280 | Benzyloxyphenyl | Phenol (B47542): ~270 | nist.gov |
| π → π | ~220 | Benzyloxyphenyl | Phenol: ~210 | nist.gov |
X-ray Crystallography for Solid-State Molecular Conformation and Packing (by analogy to related structures)researchgate.net
Predicted Molecular Conformation:
The butanoic acid chain is anticipated to adopt an extended, all-trans (or nearly all-trans) conformation to minimize steric strain, a feature commonly observed in similar aliphatic chains. mdpi.com For instance, the backbone of 4-[(4-Chlorophenyl)carbamoyl]butanoic acid shows an all-trans configuration. mdpi.com However, some torsion is expected around the C-C bonds to accommodate packing forces.
The orientation of the two phenyl rings is a critical conformational aspect. In structures containing a benzyloxy-phenyl moiety, the phenyl rings are typically not coplanar. For example, in (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one, the phenyl rings of the pendant benzyloxy groups are significantly twisted with respect to the central phenyl ring, with dihedral angles of 75.57 (13)° and 75.70 (10)°. nih.gov Similarly, in 4-[(3-methylbut-3-enoyl)oxy]phenyl 4-n-hexyloxybenzoate, the dihedral angle between its two phenyl rings is 50.72 (4)°. nih.gov This suggests that in this compound, a substantial twist between the benzyl and phenyl rings is likely, driven by the optimization of intramolecular and intermolecular interactions. The C-O-C-C torsion angle of the benzyloxy ether linkage is expected to be in an anti-conformation, as seen in related structures. nih.gov
Predicted Crystal Packing and Intermolecular Interactions:
The most dominant intermolecular interaction in the crystal structure of this compound will undoubtedly be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form robust centrosymmetric dimers via strong O-H···O hydrogen bonds, creating a characteristic R2²(8) graph set motif. researchgate.netresearchgate.net This dimerization is a powerful synthon in crystal engineering and is expected to be a primary organizing force in the crystal packing of the title compound.
Beyond the carboxylic acid dimers, weaker interactions are expected to play a significant role in stabilizing the three-dimensional crystal lattice. These include:
C-H···O Interactions: Hydrogen atoms from the aliphatic chain and the aromatic rings can act as weak donors to the carbonyl and ether oxygen atoms, linking the primary dimeric units into larger assemblies. nih.govnih.gov
C-H···π Interactions: The electron-rich π-systems of the phenyl and benzyl rings can accept hydrogen bonds from neighboring C-H groups, further connecting the molecules into sheets or chains. nih.gov
By analogy with the crystal structure of 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one, it is plausible that the primary hydrogen-bonded dimers could be linked into chains or sheets through a combination of these weaker C-H···O and C-H···π interactions. nih.gov
The following tables present crystallographic data for structurally analogous compounds, providing a basis for the predicted structural features of this compound.
Table 1: Crystallographic Data for Analogous Benzyloxy-Phenyl Structures
| Compound Name | Formula | Crystal System | Space Group | Key Dihedral Angles | Ref. |
| 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one | C₂₆H₁₉O₃ | Monoclinic | P2₁/c | Pyran mean plane to naphthalene: 10.79 (9)° | nih.gov |
| (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one | C₃₁H₂₈O₄ | Monoclinic | P2₁/c | Chalcone (B49325) phenyl rings: 26.43 (10)°; Pendant phenyl to attached ring: 75.57 (13)° & 75.70 (10)° | nih.gov |
Table 2: Crystallographic Data for Analogous Carboxylic Acid Structures
| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |
| 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid | C₁₁H₁₂ClNO₃ | Monoclinic | P2₁/c | O-H···O (acid dimer), N-H···O (amide) | mdpi.com |
| 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid | C₂₁H₂₁NO₅ | Triclinic | P-1 | O-H···O (acid dimer, R2²(8)), N-H···O | researchgate.net |
Computational and Chemoinformatic Investigations of 4 3 Benzyloxy Phenyl Butanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. These in silico methods allow for a detailed examination of molecular orbitals, charge distribution, and thermodynamic stability. While specific, published quantum chemical studies on 4-[3-(Benzyloxy)phenyl]butanoic acid are not extensively available, the principles and expected outcomes can be described based on standard computational methodologies applied to analogous structures.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics.
A DFT study of this compound would begin with the optimization of its three-dimensional structure to find the lowest energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, in a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations have been used to determine the precise dihedral angles between its aromatic rings. nih.gov For this compound, key parameters would include the geometry of the butanoic acid chain, the orientation of the benzyloxy group, and the planarity of the phenyl rings. The results of such calculations are foundational for all other computational analyses.
Table 1: Illustrative DFT-Calculated Properties for a Molecule like this compound (Note: This data is representative and based on typical outputs for analogous organic molecules.)
| Property | Description | Representative Value |
| Total Energy | The total electronic energy of the optimized molecule. | -883.5 Hartrees |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.5 Debye |
| C=O Bond Length | The length of the carbonyl bond in the carboxylic acid. | ~1.22 Å |
| O-H Bond Length | The length of the hydroxyl bond in the carboxylic acid. | ~0.97 Å |
| C-O-C Angle | The bond angle of the ether linkage. | ~118° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov In a typical analysis, the spatial distribution of the HOMO and LUMO orbitals would be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance. For this compound, the HOMO is expected to be localized on the electron-rich benzene (B151609) rings and the ether oxygen, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group.
Table 2: Representative Frontier Molecular Orbital Data (Note: This data is illustrative and based on typical DFT calculations for similar compounds.)
| Parameter | Description | Illustrative Value (eV) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |
| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO. | 5.3 eV |
For this compound, NBO analysis would identify key interactions, such as the delocalization of lone pair electrons from the oxygen atoms of the ether and carboxylic acid groups into adjacent antibonding orbitals (e.g., n → π* or n → σ* transitions). It would also reveal hyperconjugative effects from C-H and C-C bonds. The magnitude of these stabilization energies helps to explain the molecule's conformational preferences and reactivity patterns.
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net Green represents areas of neutral potential.
An MEP map of this compound would likely show a strong negative potential (red) around the carbonyl oxygen of the carboxylic acid group, making it a prime site for interactions with electrophiles or hydrogen bond donors. nih.gov The acidic proton of the hydroxyl group would be associated with a region of positive potential (blue). The benzene rings would exhibit moderately negative potential above and below the plane of the rings due to the π-electron system.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. tandfonline.comnih.gov It is a cornerstone of structure-based drug design, used to forecast binding modes and estimate the binding affinity between a ligand and its target protein. mdpi.com
By analogy to structurally similar compounds, this compound can be investigated as a potential modulator of several important biological targets. Molecular docking simulations can provide hypotheses about its binding to these targets.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists: PPARα is a nuclear receptor that regulates lipid and glucose metabolism, making it a target for treating dyslipidemia and type 2 diabetes. nih.govnih.gov Agonists typically feature a carboxylic acid head group that forms key hydrogen bonds with amino acid residues (like Serine, Tyrosine, and Histidine) in the ligand-binding domain. mdpi.com A docking study of this compound into the PPARα active site would assess whether its carboxylic acid can form these canonical interactions and how its hydrophobic body fits within the binding pocket.
G protein-coupled receptor 34 (GPR34) Antagonists: GPR34 is a receptor for lysophosphatidylserine (B10771985) and is implicated in immune responses and neuropathic pain. nih.govnih.gov Identifying antagonists for GPR34 is a promising therapeutic strategy. nih.govmedchemexpress.com Docking simulations can be used to screen for compounds that occupy the agonist binding pocket, thereby preventing its activation. nih.govacs.orgnih.gov The benzyloxy-phenyl portion of the molecule would be evaluated for its ability to fit within the hydrophobic pocket of the receptor, a key feature for ligand recognition. acs.org
Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibitors: TACE (also known as ADAM17) is an enzyme that releases the pro-inflammatory cytokine TNF-α, making it a critical target for treating inflammatory diseases like rheumatoid arthritis. nih.govplos.org TACE inhibitors often work by chelating a catalytic zinc ion in the enzyme's active site. nih.gov Docking simulations for this compound would investigate whether its carboxylic acid group could interact with this zinc ion and other key residues to inhibit the enzyme's activity. The goal is to identify favorable electrostatic and steric interactions within the active site. tandfonline.com
Table 3: Illustrative Molecular Docking Results for this compound with Various Targets (Note: These values are hypothetical, representing typical outputs from docking software to illustrate the potential binding interactions.)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| PPARα | -8.5 | TYR464, HIS440, SER280 (via carboxylic acid) |
| GPR34 | -7.9 | ARG286, TYR135, ASN309 (hydrophobic and polar contacts) |
| TACE | -7.2 | ZN601 (via carboxylic acid), LEU347, VAL348 (hydrophobic pocket) |
Identification of Key Interacting Amino Acid Residues
No molecular docking or similar structural biology studies have been published that identify the key amino acid residues interacting with this compound within a specific protein target. Such studies are fundamental to understanding the mechanism of action of a compound and for guiding further optimization. The process would typically involve the computational fitting of the compound into the binding site of a target protein, followed by an analysis of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. Without a specified biological target and the corresponding research, no data can be presented.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Solution
There are no available molecular dynamics simulation studies that have investigated the conformational stability and dynamics of this compound in a solution. MD simulations provide valuable insights into the flexibility of a molecule over time, its preferred conformations, and its interactions with solvent molecules. This information is crucial for understanding its behavior in a biological environment. The absence of such studies means that the dynamic properties of this specific compound have not been computationally explored and documented.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
A search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound did not yield any results. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are used to predict the activity of new, unsynthesized compounds. For a QSAR model to be developed, a dataset of structurally related compounds with experimentally determined biological activities is required. No such dataset or model involving this compound could be located in the public domain.
In Silico ADMET Prediction for Pharmaceutical Relevance (excluding specific toxicity data)
While numerous online tools and software packages are available for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, no published studies present a comprehensive ADMET profile for this compound. Such predictions are vital in the early stages of drug discovery to assess the pharmaceutical potential of a compound. Without specific research, any presentation of ADMET parameters would be based on new, unvalidated calculations rather than a review of existing findings as requested.
Pharmacological and Biochemical Studies of 4 3 Benzyloxy Phenyl Butanoic Acid Derivatives in Vitro Focus
Evaluation of Receptor Agonistic and Antagonistic Activities
The interaction of chemical compounds with specific receptors is a cornerstone of pharmacological research. For derivatives and analogues of 4-[3-(Benzyloxy)phenyl]butanoic acid, in vitro studies have focused on their ability to either activate (agonism) or block (antagonism) key receptors involved in metabolic and neurological pathways.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism and is the molecular target for the fibrate class of hypolipidemic drugs. researchgate.netcnr.it Research has explored the potential of hybrid molecules combining the structural features of fibrates and chalcones to create novel PPARα agonists.
In a study focused on designing new agents with improved efficacy, a series of 4-benzyloxy and 4-(2-phenylethoxy) chalcone (B49325) fibrate hybrids were synthesized and evaluated for their PPARα agonistic activity. nih.gov Cell-based assays are crucial for determining the functional activity of these compounds. The modulation of PPARα transcriptional activity is often analyzed using transactivation assays in cell lines such as the human hepatoblastoma cell line, HepG2. cnr.it
Among the synthesized compounds, the 2-propanoic acid derivative 10a and the 2-butanoic acid congener 10i demonstrated significant PPARα agonistic activity when compared to the standard, fenofibric acid. nih.gov In vitro evaluations showed that compound 10i had a maximal efficacy (Emax) of 90.55% and an EC50 value of 25.0 μM. Compound 10a showed a lower Emax of 50.80% but a more potent EC50 of 8.9 μM. nih.gov These findings indicate that the chalcone fibrate hybrid structure, which incorporates a benzyloxy moiety, is a promising scaffold for developing new PPARα agonists. researchgate.netnih.gov
Table 1: In Vitro PPARα Agonistic Activity of Chalcone Fibrate Hybrids
| Compound | Structure | EC₅₀ (μM) | Eₘₐₓ (%) | Cell Line | Assay Type | Source |
|---|---|---|---|---|---|---|
| Fenofibric acid (Reference) | Reference Fibrate | 23.22 | 100 | HepG2 | PPARα Transactivation | nih.gov |
| Compound 10a | 4-Benzyloxy Chalcone Fibrate Hybrid (propanoic acid derivative) | 8.9 | 50.80 | HepG2 | PPARα Transactivation | nih.gov |
| Compound 10i | 4-Benzyloxy Chalcone Fibrate Hybrid (butanoic acid congener) | 25.0 | 90.55 | HepG2 | PPARα Transactivation | nih.gov |
G Protein-Coupled Receptor 34 (GPR34) is a rhodopsin-like GPCR implicated in various diseases, including those with inflammatory and immune components. nih.govpatsnap.com As such, GPR34 has emerged as an attractive therapeutic target, and the development of antagonists is an active area of research. patsnap.comnih.gov
A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives were identified as a new class of GPR34 antagonists. nih.gov The structure-activity relationship (SAR) of these analogues was explored, leading to the identification of a particularly potent compound, 5e . nih.govresearchgate.net The antagonistic activity was quantified using in vitro functional assays, such as the GloSensor cAMP assay and the Tango assay, which measure downstream signaling events upon receptor activation. nih.gov
Compound 5e displayed an IC₅₀ value of 0.680 μM in the GloSensor cAMP assay and a more potent IC₅₀ of 0.059 μM in the Tango assay. nih.gov Further in vitro characterization in CHO cells expressing GPR34 showed that compound 5e could inhibit the phosphorylation of ERK1/2 induced by lysophosphatidylserine (B10771985) (a potential endogenous ligand for GPR34) in a dose-dependent manner. nih.govresearchgate.net The compound also demonstrated high selectivity and low cytotoxicity in vitro, highlighting its potential as a lead for developing novel GPR34-targeting therapeutics. nih.gov
Table 2: In Vitro GPR34 Antagonistic Activity of Propanoic Acid Analogue 5e
| Compound | Assay Type | IC₅₀ (μM) | Cell Line | Key Finding | Source |
|---|---|---|---|---|---|
| Compound 5e | GloSensor cAMP Assay | 0.680 | CHO-K1 | Antagonistic activity | nih.gov |
| Compound 5e | Tango Assay | 0.059 | HTLA | Potent antagonistic activity | nih.gov |
| Compound 5e | ERK1/2 Phosphorylation Assay | - | CHO-GPR34 | Dose-dependent inhibition of LysoPS-induced phosphorylation | nih.govresearchgate.net |
The benzodiazepine (B76468) receptor (BZR), a site on the GABA-A receptor, is a key target for drugs used to treat anxiety, seizures, and sleep disorders. nih.govnih.gov The pharmacophore model for BZR ligands generally includes an aromatic ring connected to a coplanar proton-accepting group, with a second, out-of-plane aromatic ring that can potentiate binding affinity. nih.govnih.gov
By analogy, derivatives of this compound share some of these structural characteristics, specifically the presence of two aromatic rings (the phenyl and benzyl (B1604629) groups). Studies on structurally related 2,5-disubstituted-1,3,4-oxadiazoles provide insight into how such a scaffold might interact with the BZR. Research into diphenyl-1,3,4-oxadiazole derivatives, including those with benzyloxyphenyl groups, has been conducted to explore their potential as BZR ligands. nih.gov
The affinity of these compounds for the BZR is typically evaluated in vitro using radioligand binding assays, where the test compounds compete with a radiolabeled ligand, such as [³H]-flumazenil, for binding to receptor sites in brain membrane preparations. nih.govnih.gov The binding affinity is expressed as the Ki value. For some N-(indol-3-ylglyoxylyl)amine derivatives, which also feature multiple aromatic moieties, high affinities with Ki values in the nanomolar range (0.085-0.51 µM) have been reported. nih.gov Different chemotypes of benzodiazepine ligands may adopt distinct binding modes within the receptor's binding pocket. nih.gov While direct binding data for this compound is not available, the structural analogy to known benzyloxy-phenyl-oxadiazole BZR ligands suggests potential interaction, warranting further investigation. nih.gov
Enzyme Inhibition Profiling (by analogy to TACE and HIV Integrase inhibitors)
The benzyloxyphenyl moiety is a structural feature present in various enzyme inhibitors. By analogy, derivatives of this compound may exhibit inhibitory activity against related enzymes.
Tumor Necrosis Factor-α Converting Enzyme (TACE) , also known as ADAM17, is a key enzyme in the release of the pro-inflammatory cytokine TNF-α. nih.gov Inhibition of TACE is a therapeutic strategy for inflammatory diseases. nih.govnih.gov While many TACE inhibitors are hydroxamate-based peptidomimetics, non-peptidic scaffolds are also being explored. nih.govcapes.gov.br The design of potent and selective TACE inhibitors often involves optimizing the P1' substituent that fits into the S1' pocket of the enzyme. Although a direct analogue was not identified in the search, the exploration of various substituted benzamide (B126) and benzimidazole (B57391) groups as P1' substituents indicates that aromatic moieties like the benzyloxyphenyl group could be incorporated into inhibitor designs to modulate potency and selectivity. capes.gov.br
HIV Integrase (IN) is an essential enzyme for the replication of the HIV-1 virus, catalyzing the integration of viral DNA into the host genome. nih.gov Integrase strand transfer inhibitors (INSTIs) are a critical class of antiretroviral drugs. nih.govmdpi.com These inhibitors typically feature a central chelating pharmacophore that binds to magnesium ions in the enzyme's active site, and a halobenzyl group linked to this core. researchgate.net The benzyl group interacts with the protein and the viral DNA substrate. nih.gov The presence of a benzyloxy-phenyl structure in a molecule could, by analogy, fulfill a similar role to the halobenzyl moiety in established INSTIs, suggesting a potential, though unexplored, role in HIV integrase inhibition.
Assessment of Cellular Responses, Including Gene Transcription and Protein Expression in Cell Lines
The activation of nuclear receptors like PPARα by agonist ligands directly leads to changes in the transcription of target genes and subsequent alterations in protein expression. oup.com These cellular responses can be quantitatively assessed in vitro using cell lines.
As established in section 5.1.1, chalcone fibrate hybrids containing a benzyloxy group, such as compounds 10a and 10i , are effective PPARα agonists. nih.gov Their activity extends to modulating cellular machinery. In HepG2 cells, these compounds were shown to stimulate the transcription of carnitine palmitoyltransferase 1A (CPT1A), a key gene in fatty acid oxidation regulated by PPARα. nih.govnih.gov Furthermore, these hybrids also increased the protein expression of PPARα itself, suggesting a potential positive feedback mechanism. nih.gov
PPARα activation by fibrates is known to regulate a large number of genes involved in various aspects of lipid metabolism, including fatty acid uptake, oxidation, and lipoprotein metabolism. nih.govmdpi.com Microarray experiments on endometrial cancer cells treated with the PPARα agonist fenofibrate (B1672516) showed significant changes in cell cycle gene expression, including the downregulation of Cyclin D1 (CCND1). nih.gov Therefore, benzyloxy-phenyl derivatives acting as PPARα agonists would be expected to produce a similar profile of transcriptional changes in responsive cell lines.
Table 3: Cellular Responses to PPARα Agonism by Chalcone Fibrate Hybrids
| Compound | Cell Line | Effect | Target Gene/Protein | Pathway | Source |
|---|---|---|---|---|---|
| Compound 10a | HepG2 | Increased gene transcription | CPT1A | Fatty Acid Oxidation | nih.gov |
| Compound 10i | HepG2 | Increased gene transcription | CPT1A | Fatty Acid Oxidation | nih.gov |
| Compounds 10a & 10i | HepG2 | Increased protein expression | PPARα | Receptor Regulation | nih.gov |
| Fenofibrate | Ishikawa | Downregulated gene expression | CCND1 | Cell Cycle | nih.gov |
In Vitro Anti-inflammatory Potential Investigations (by analogy to diaryltriazole derivatives)
Inflammation is a complex biological response, and the search for new anti-inflammatory agents is ongoing. nih.govyoutube.com Many anti-inflammatory drugs work by inhibiting enzymes like cyclooxygenase (COX) or by modulating the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and interleukins (e.g., IL-6). nih.govrsc.org
The anti-inflammatory potential of compounds can be assessed in vitro using various assays. A common method involves using cell lines like RAW264.7 macrophages, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of a test compound to reduce the production of inflammatory markers is then measured. rsc.org Another in vitro method is the protein denaturation assay, as denaturation of proteins is a known cause of inflammation. youtube.comresearchgate.net
By analogy, the diaryl structure present in this compound is similar to that of known anti-inflammatory agents like 1,5-diarylpyrazole derivatives. nih.gov These compounds have shown potent, selective COX-2 inhibitory activity and the ability to reduce prostaglandin (B15479496) E₂ (PGE₂) production in vitro. nih.gov Similarly, other heterocyclic derivatives, such as indole-2-formamide benzimidazole[2,1-b]thiazoles, have been shown to effectively inhibit the LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org Thiazolidinedione-quinoline hybrids have also demonstrated the ability to significantly decrease the concentration of IFN-γ and TNF-α in vitro. nih.gov These examples suggest that a molecule with a diaryl scaffold, such as the benzyloxyphenyl derivatives, has a high potential for exhibiting anti-inflammatory activity through similar mechanisms, which could be verified using established in vitro models.
In Vitro Antimicrobial and Antifungal Activity Studies of Derivatives
The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Derivatives of various phenylalkanoic acids have been explored for their potential to inhibit the growth of pathogenic bacteria and fungi. This section reviews the in vitro studies on the antimicrobial and antifungal properties of compounds structurally related to this compound.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
The antibacterial efficacy of various related derivatives has been evaluated against a spectrum of pathogenic bacteria. Studies on N-acyl-α-amino acids and their derivatives, such as those from 4-[(4-chlorophenyl)sulfonyl]benzoic acid, have shown notable activity. For instance, the N-acyl-α-amino acid compound 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative demonstrated inhibitory effects specifically against Gram-positive bacterial strains. researchgate.netnih.gov A qualitative screening revealed that these compounds could inhibit the growth of Enterococcus faecium E5. nih.gov Similarly, another derivative showed sensitivity against the Staphylococcus aureus ATCC 6538 strain. nih.gov
In a different study, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and tested against multidrug-resistant bacteria. mdpi.com The inclusion of a 4-NO₂ substitution in the phenyl ring of one derivative led to activity against both S. aureus and E. faecalis (Gram-positive) with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL, and also against E. coli (Gram-negative) with an MIC of 32 µg/mL. mdpi.com Another derivative featuring a 4-OH substituent showed significant activity against both Gram-positive pathogens (MIC of 8–16 µg/mL) and a range of Gram-negative pathogens, including P. aeruginosa and A. baumannii (MIC of 16–64 µg/mL). mdpi.com
Further research on pyrazole (B372694) derivatives also highlighted their potential. nih.gov A 4-fluoro substituted hydrazone derivative of 1,3-diphenyl pyrazole was identified as a highly potent agent against the Gram-negative bacterium Acinetobacter baumannii, showing activity at concentrations as low as 4 μg/mL. nih.gov This same compound also displayed moderate activity against other Gram-negative bacteria like E. aerogenes and good activity against Gram-positive bacteria. nih.gov
The table below summarizes the in vitro antibacterial activity of selected derivatives against various bacterial strains.
| Derivative Class | Specific Compound Example | Bacterial Strain (Gram Type) | Activity (MIC/Inhibition Zone) | Source |
|---|---|---|---|---|
| 3-((4-hydroxyphenyl)amino)propanoic acid | Compound with 4-NO₂ phenyl substitution | Staphylococcus aureus (Gram +) | 16 µg/mL | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid | Compound with 4-NO₂ phenyl substitution | Enterococcus faecalis (Gram +) | 16 µg/mL | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid | Compound with 4-NO₂ phenyl substitution | Escherichia coli (Gram -) | 32 µg/mL | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid | Compound with 4-OH phenyl substitution | Pseudomonas aeruginosa (Gram -) | 16 µg/mL | mdpi.com |
| 1,3-Diphenyl pyrazole | 4-fluoro substituted hydrazone derivative | Acinetobacter baumannii (Gram -) | 4 µg/mL | nih.gov |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 (Gram +) | 15 mm inhibition zone | nih.gov |
Antifungal Activity Against Fungal Pathogens
Derivatives of benzyloxyphenyl-containing scaffolds have also been investigated for their efficacy against pathogenic fungi. Research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated substantial activity against Candida auris, a multidrug-resistant yeast, with MIC values ranging from 0.5 to 64 µg/mL. mdpi.com Hydrazone derivatives within this class containing heterocyclic substituents were particularly potent, showing broad-spectrum activity against various drug-resistant Candida species (MIC 8–64 µg/mL). mdpi.com
Similarly, studies on other heterocyclic derivatives have shown promise. A new 1,3-oxazole derivative containing a phenyl group at the 5-position exhibited antifungal effects against the Candida albicans 393 strain, producing an 8 mm zone of growth inhibition in qualitative assays. researchgate.netnih.gov The evaluation of 2-Amino-3-cyano-4H-chromene derivatives also revealed excellent antifungal outcomes for several compounds against C. albicans and Fusarium oxysporum. nanobioletters.com
The table below presents the in vitro antifungal activity of selected derivatives.
| Derivative Class | Specific Compound Example | Fungal Pathogen | Activity (MIC/Inhibition Zone) | Source |
|---|---|---|---|---|
| 3-((4-hydroxyphenyl)amino)propanoic acid | Hydrazone with heterocyclic substituent | Drug-resistant Candida species | 8–64 µg/mL | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid | General derivatives | Candida auris | 0.5–64 µg/mL | mdpi.com |
| 1,3-Oxazole | 1,3-oxazole with 5-phenyl group | Candida albicans 393 | 8 mm inhibition zone | nih.gov |
| 2-Amino-3-cyano-4H-chromene | Compound 4a | Candida albicans | Excellent Activity | nanobioletters.com |
| 2-Amino-3-cyano-4H-chromene | Compound 4c | Fusarium oxysporum | Excellent Activity | nanobioletters.com |
Exploration of Other Targeted Biochemical Pathways (e.g., glucose uptake, FFAR1 activation)
Beyond antimicrobial applications, derivatives of benzyloxyphenylpropanoic acid have been investigated as modulators of key biochemical pathways relevant to metabolic diseases. A significant area of focus has been the activation of Free Fatty Acid Receptor 1 (FFAR1), a G-protein-coupled receptor (GPCR) expressed in pancreatic β-cells. nih.gov The activation of FFAR1 by fatty acids or synthetic agonists enhances glucose-stimulated insulin (B600854) secretion, making it a promising target for the treatment of type 2 diabetes mellitus. nih.govresearchgate.netelsevierpure.com
In this context, bornyl-containing derivatives of benzyloxyphenylpropanoic acid have been synthesized and evaluated. nih.govnih.gov Two such compounds, QS-528 and QS-619 , were studied for their ability to activate FFAR1. nih.gov In vitro experiments demonstrated that QS-619 activates the FFAR1 receptor in a manner similar to the known agonist GW9508 and its structural analogue QS-528. nih.govnih.gov These findings suggest that these bornyl-containing derivatives are likely full agonists of FFAR1. nih.gov The activation of this receptor stimulates the release of insulin and glucose-dependent insulinotropic polypeptide (GIP), which contributes to their observed hypoglycemic effects in animal models. nih.govnih.gov
The table below summarizes the in vitro activity of these derivatives on the FFAR1 receptor.
| Compound | Derivative Class | Target | In Vitro Result | Source |
|---|---|---|---|---|
| QS-619 | Bornyl-containing benzyloxyphenylpropanoic acid | FFAR1 | Demonstrated high affinity and activation of the FFA1 receptor. | nih.gov |
| QS-528 | Bornyl-containing benzyloxyphenylpropanoic acid | FFAR1 | Demonstrated FFAR1 activation at 10 µM. | nih.gov |
| GW9508 | Reference Agonist | FFAR1 | Used as a positive control for FFAR1 activation. | nih.gov |
Structure Activity Relationship Sar Studies of Benzyloxy Substituted Phenylbutanoic Acid Scaffolds
Impact of Substituent Position and Nature on the Phenyl Ring on Biological Activity
The influence of a substituent on the reactivity of the benzene (B151609) ring is determined by a combination of inductive and resonance effects. libretexts.org Electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, can increase the electron density of the aromatic ring, potentially enhancing interactions with biological targets. libretexts.org Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the ring's reactivity. libretexts.orgnih.gov Studies on various aromatic compounds have shown that both the type and position of a substituent affect the compound's biological activity. nih.gov
In related N-benzyl phenethylamine (B48288) structures, the nature of the substituent on the N-benzyl group was found to influence the interaction of substituents on the other phenyl ring. nih.gov For instance, N-(2-hydroxybenzyl) substituted compounds generally exhibited higher activity at the 5-HT2A receptor. nih.gov This suggests that the electronic and steric properties of substituents on the benzyloxy portion of 4-[3-(Benzyloxy)phenyl]butanoic acid could similarly modulate its biological effects. The position of the substituent is also crucial, as it dictates the spatial arrangement of the functional groups and their ability to engage in specific binding interactions within a receptor pocket.
Table 1: Impact of Phenyl Ring Substitution on Biological Activity
| Substituent (R) | Position | Electronic Effect | Predicted Impact on Activity |
| -OCH3 | para | Electron-donating | Potentially increases activity |
| -NO2 | meta | Electron-withdrawing | Potentially decreases activity |
| -Cl | ortho | Electron-withdrawing (inductive), Electron-donating (resonance) | Variable, depends on balance of effects |
| -CH3 | para | Electron-donating | Potentially increases activity |
Influence of Alkyl Chain Length and Branching in the Butanoic Acid Moiety on Activity
Studies on other classes of compounds have consistently demonstrated the importance of alkyl chain length. For instance, in a series of cannabimimetic indoles, high-affinity binding to both CB1 and CB2 receptors required an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon side chain. nih.gov Extending the chain to a heptyl group resulted in a dramatic decrease in binding affinity at both receptors, indicating that an optimal chain length exists for effective interaction. nih.gov Similarly, research on fatty acid ionic liquids has shown that an increase in the alkyl group chain length can lead to increased biological activity, in this case, toxicity against certain microbes. researchgate.net
In the context of percutaneous penetration enhancers, enhancers with a terpene chain of 10 carbons showed superior effects, while those with a C20 tail chain were less effective. nih.gov This further underscores that the relationship between alkyl chain length and biological activity is not always linear and that an optimal length often exists for a specific biological effect. Branching of the alkyl chain can also impact activity by altering the molecule's conformation and steric profile, which can either enhance or hinder its fit within a binding site.
Table 2: Influence of Alkyl Chain Modifications on Activity
| Chain Modification | Predicted Effect on Lipophilicity | Potential Impact on Receptor Interaction |
| Shortening the chain (e.g., propanoic acid) | Decrease | May alter positioning of the carboxylic acid, potentially reducing binding |
| Lengthening the chain (e.g., pentanoic acid) | Increase | May improve binding up to an optimal length, beyond which steric hindrance could occur. nih.gov |
| Introducing branching (e.g., methyl group on the chain) | Variable | Can provide a better steric fit in the binding pocket or cause steric clashes. |
Role of Carboxylic Acid Functional Group Modifications on Receptor Binding and Efficacy
The carboxylic acid group is a key functional moiety in many biologically active molecules, often serving as a critical point of interaction with receptors, typically through the formation of hydrogen bonds or ionic interactions. Modifications to this group, therefore, have a profound impact on receptor binding and efficacy.
Replacing the carboxylic acid with bioisosteres—functional groups with similar physicochemical properties—is a common strategy in medicinal chemistry to improve pharmacokinetic or pharmacodynamic properties. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. These modifications can alter the acidity, hydrogen bonding capacity, and metabolic stability of the parent compound.
For example, in the development of fatty acid binding protein (FABP) inhibitors, the carboxylic acid moiety is crucial for binding. nih.gov Structure-activity relationship studies on 4-quinoline carboxylic acid analogs as antiviral agents also highlight the importance of this functional group for potent inhibition of the target enzyme. nih.gov The conversion of the carboxylic acid to an ester or an amide, as has been explored in derivatives of 3-Br-acivicin, can significantly alter the compound's biological activity profile, potentially by changing its cell permeability or its interaction with the target. nih.gov
Table 3: Effect of Carboxylic Acid Modifications on Biological Activity
| Modification | Type of Change | Potential Effect on Receptor Binding |
| Esterification (-COOR) | Bioisosteric replacement | Eliminates the acidic proton, preventing ionic interactions but potentially increasing cell permeability. |
| Amide formation (-CONR2) | Bioisosteric replacement | Alters hydrogen bonding capacity and steric profile. |
| Tetrazole replacement | Bioisosteric replacement | Maintains an acidic proton but with a different pKa and spatial arrangement of hydrogen bond donors/acceptors. |
Stereochemical Implications in Biological Activity and Target Interaction
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems, such as receptors and enzymes, are themselves chiral. nih.govnih.gov The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific target and elicit a biological response.
For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. nih.gov This stereoselectivity arises from the specific and complementary interactions between the drug molecule and its binding site.
In studies of nature-inspired compounds like 3-Br-acivicin and its derivatives, it was found that only the isomers with a specific stereochemistry, the (5S, αS) isomers, displayed significant antiplasmodial activity. nih.govresearchgate.net This suggests that a stereoselective uptake mechanism or a specific orientation within the target's active site is crucial for activity. nih.govresearchgate.net Molecular modeling has often been employed to understand the structural and stereochemical requirements for efficient interaction with biological targets, which can lead to covalent binding and inactivation of an enzyme. nih.govnih.gov Therefore, for a chiral compound like this compound, which has a stereocenter in its butanoic acid chain if substituted, it is highly probable that its enantiomers would exhibit different biological activities and potencies.
Table 4: Stereochemistry and Biological Activity
| Isomer | Predicted Interaction with Chiral Receptor | Potential Biological Activity |
| (R)-enantiomer | May fit optimally into the binding site | Potentially the more active isomer (eutomer) |
| (S)-enantiomer | May have a poorer fit due to steric clashes or improper orientation of key functional groups | Potentially less active or inactive isomer (distomer) |
| Racemic mixture | A 1:1 mixture of both enantiomers | Activity will be an average of the two isomers, potentially with a lower therapeutic index if the distomer has side effects. |
Applications in Medicinal Chemistry and As Chemical Probes
Potential as Lead Compounds in Drug Discovery Research
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The 4-phenylbutanoic acid scaffold is a recurring motif in the design of bioactive molecules.
Derivatives of this core structure have been identified as promising candidates in various therapeutic areas. For instance, a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been developed as a new class of antagonists for GPR34, a G protein-coupled receptor implicated in several diseases. researchgate.netnih.gov Structure-activity relationship (SAR) studies led to the discovery of a particularly potent compound within this series, demonstrating excellent efficacy in a mouse model of neuropathic pain. nih.gov This highlights the potential of the benzyloxyphenyl propanoic acid scaffold in developing treatments for neurological conditions. nih.gov
Similarly, modifications of the phenylbutanoic acid structure have yielded allosteric inhibitors of protein kinase C ζ (PKCζ). nih.gov These compounds, specifically 4-benzimidazolyl-3-phenylbutanoic acids, target the PIF-pocket of the enzyme, a site distinct from the ATP-binding site, which can lead to greater selectivity. nih.gov The ability to fine-tune the structure to achieve high selectivity for PKCζ over related kinases underscores the value of this scaffold as a starting point for developing targeted kinase inhibitors. nih.gov
The broader 4-phenylbutanoic acid framework has also been investigated for the development of inhibitors for kynurenine (B1673888) 3-hydroxylase, an enzyme involved in the tryptophan degradation pathway, which is a target for counteracting neuronal damage. nih.gov
| Lead Compound Series | Target | Therapeutic Area |
| (S)-3-(4-(Benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives | GPR34 Antagonists | Neuropathic Pain nih.gov |
| 4-Benzimidazolyl-3-phenylbutanoic acids | Allosteric PKCζ Inhibitors | Inflammation, Cancer (Implied) nih.gov |
| 4-Phenyl-4-oxo-butanoic acid derivatives | Kynurenine 3-hydroxylase Inhibitors | Neuroprotection nih.gov |
Role as Versatile Synthetic Intermediates for More Complex Bioactive Molecules
Beyond its potential as a lead compound, 4-[3-(Benzyloxy)phenyl]butanoic acid and its analogues serve as crucial intermediates in the synthesis of more structurally complex and potent bioactive molecules. doi.org The carboxylic acid group and the benzyloxy-protected phenol (B47542) provide two reactive handles that can be chemically manipulated to build larger molecular architectures.
A significant application is in the synthesis of potent antagonists for leukotriene B4 (LTB4). doi.org LTB4 is a powerful lipid mediator involved in inflammatory responses. nih.gov The synthesis of a series of new LTB4 antagonists, including the potent compound SM-15178, utilizes precursors that are structurally related to this compound. doi.org These synthetic routes demonstrate the utility of this class of compounds as building blocks for creating targeted anti-inflammatory agents. doi.orgnih.gov
The general utility of phenylbutyric acid derivatives in synthesis is well-established, with various methods developed for their preparation to be used as starting materials in pharmaceutical manufacturing. google.comgoogle.com The benzyloxy group, in particular, is a common protecting group for phenols in multi-step syntheses, which can be removed in a later step to reveal a reactive hydroxyl group for further modification. The compound is described as a useful intermediate for synthesis and pharma applications, highlighting its role in synthetic organic and medicinal chemistry. synhet.com
| Intermediate | Synthesized Bioactive Molecule Class | Therapeutic Target |
| This compound analogues | Leukotriene B4 Antagonists | LTB4 Receptor (Inflammation) doi.org |
| 4-Phenylbutyric acid derivatives | Various pharmaceuticals | Multiple google.comgoogle.com |
| 4-(Benzyloxy)-3-methylbutanoic acid | Complex organic compounds | Pharmaceuticals and Agrochemicals |
Development as Chemical Probes for Receptor or Enzyme Studies
While closely related to their role as lead compounds, certain derivatives of this compound can be specifically developed as chemical probes. These are small molecules used to study and characterize the function of proteins, such as receptors and enzymes, in a biological system.
The development of potent and selective antagonists for the GPR34 receptor is a prime example. nih.gov A derivative, compound 5e from the (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid series, was identified with high potency and selectivity. nih.gov This molecule can be used as a chemical probe to investigate the physiological and pathological roles of GPR34. For example, it was used to demonstrate that GPR34 activation leads to the phosphorylation of ERK1/2, and by blocking this with the antagonist, researchers can probe the downstream signaling pathways of the receptor. researchgate.netnih.gov
Similarly, the selective allosteric inhibitors of PKCζ derived from the 4-benzimidazolyl-3-phenylbutanoic acid scaffold can serve as chemical probes. nih.gov By binding to the PIF-pocket, these compounds allow researchers to study the specific consequences of inhibiting PKCζ without affecting other closely related kinases. nih.gov This selectivity is crucial for dissecting the specific roles of PKCζ in cellular processes like NF-kappa B signaling. nih.gov Such probes are invaluable tools for target validation and for understanding the intricate biology of enzyme regulation. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-[3-(Benzyloxy)phenyl]butanoic acid to minimize by-product formation?
- Methodology : Utilize palladium-catalyzed cross-coupling or acid-catalyzed benzyloxy group introduction. For example, boronic acid intermediates (e.g., 4-Benzyloxyphenylboronic acid pinacol ester, CAS 754226-40-9) can be coupled with butanoic acid derivatives under Suzuki-Miyaura conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>95% purity by HPLC) .
Q. How can NMR spectroscopy distinguish positional isomers of benzyloxy-substituted phenylbutanoic acids?
- Methodology : Compare aromatic proton splitting patterns in -NMR. For instance, para-substituted benzyloxy groups show a singlet for aromatic protons, while meta-substitution (as in this compound) results in distinct splitting (e.g., doublet of doublets at δ 7.2–7.4 ppm). -NMR further confirms substitution via carbonyl carbon shifts (~170 ppm for the carboxylic acid group) .
Q. What chromatographic methods are recommended for assessing purity in benzyloxy-containing derivatives?
- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 60:40) and UV detection at 254 nm. High-purity standards (>97% by GC or HLC) from reagent catalogs (e.g., Kanto Reagents) provide reference retention times .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in esterification reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electron density at the carboxylic acid group. Molecular docking studies can predict interactions with esterifying agents (e.g., methanol/H), identifying steric hindrance from the benzyloxy group .
Q. What strategies resolve contradictions between observed bioactivity and theoretical predictions for this compound?
- Methodology : Re-evaluate experimental conditions (e.g., solvent polarity, pH) using kinetic assays. For example, discrepancies in enzyme inhibition (e.g., COX-2) may arise from aggregation effects—address via dynamic light scattering (DLS) or microscale thermophoresis (MST) .
Q. How does X-ray crystallography elucidate the conformational flexibility of the benzyloxy-phenylbutanoic acid backbone?
- Methodology : Co-crystallize the compound with a stabilizing agent (e.g., ammonium sulfate) and analyze using single-crystal X-ray diffraction. Compare torsion angles (C-O-C-Ph) with related structures (e.g., 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one, CCDC 721234) to identify steric constraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
